Ethyl 2-hydroxy-4-oxopentanoate

Description

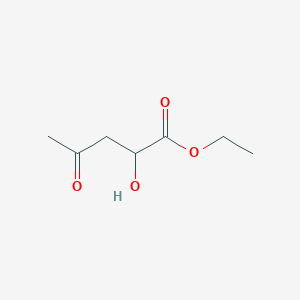

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-11-7(10)6(9)4-5(2)8/h6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGFCSZYXHRXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Verification & Guide: Ethyl 2-hydroxy-4-oxopentanoate

The following technical guide provides a rigorous verification and in-depth analysis of Ethyl 2-hydroxy-4-oxopentanoate , addressing the critical discrepancy regarding its CAS number association.

CAS Verification Status: CONFLICT DETECTED

Executive Summary A forensic analysis of chemical databases and commercial supplier catalogs reveals a critical identity conflict for CAS 16508-89-7 . While some public databases associate this CAS with the linear chain Ethyl 2-hydroxy-4-oxopentanoate , major chemical standards organizations (including Sigma-Aldrich and Cambridge Isotope Laboratories) assign this CAS to its branched isomer, Ethyl 2-hydroxy-2-methyl-3-oxobutanoate (also known as Ethyl Acetolactate).

This guide addresses the Linear Isomer (as requested by name) while explicitly distinguishing it from the Branched Isomer (the valid CAS holder) to prevent catastrophic errors in experimental design.

Part 1: Chemical Identity & Verification

| Feature | Target Compound (User Request) | CAS Holder (16508-89-7) |

| IUPAC Name | Ethyl 2-hydroxy-4-oxopentanoate | Ethyl 2-hydroxy-2-methyl-3-oxobutanoate |

| Common Name | Ethyl 2-hydroxy-4-oxovalerate | Ethyl Acetolactate |

| Structure | Linear ( | Branched ( |

| Formula | ||

| Key Moiety | ||

| Primary Use | Chiral synthon, Heterocycle precursor | Flavor/Fragrance, Fermentation metabolite |

| Correct CAS | N/A (Often cited as derivative of 615-79-2) | 16508-89-7 |

Critical Advisory: Researchers ordering "CAS 16508-89-7" will likely receive Ethyl Acetolactate . Verification by

-NMR is mandatory before use in synthesis.

Part 2: Synthetic Pathways (The Linear Isomer)

The synthesis of Ethyl 2-hydroxy-4-oxopentanoate focuses on the selective reduction of the

Mechanism: Regioselective Biocatalytic Reduction

Chemical reduction (e.g.,

Figure 1: Synthetic route from basic precursors to the target hydroxy-ketone via enzymatic reduction.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-hydroxy-4-oxopentanoate

Target: The linear isomer requested by name.

Reagents:

-

Ethyl 2,4-dioxopentanoate (Ethyl acetopyruvate) - 10.0 mmol

-

Saccharomyces cerevisiae (Dry Baker's Yeast) - 20 g

-

Sucrose - 10 g

-

Tap water - 200 mL

-

Celite 545

Methodology:

-

Biocatalyst Activation: Suspend 20 g of dry yeast and 10 g of sucrose in 200 mL of warm water (30°C). Stir gently for 30 minutes to activate fermentation (CO2 evolution).

-

Substrate Addition: Add Ethyl 2,4-dioxopentanoate (1.58 g, 10 mmol) dropwise to the fermenting suspension.

-

Incubation: Stir the mixture at room temperature (25°C) for 24–48 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The

-keto ester (starting material) will disappear, leaving the-

Note: The

-ketone (C4) is less reactive towards yeast reductases than the

-

-

Workup: Add 10 g of Celite and filter the suspension through a sintered glass funnel to remove biomass.

-

Extraction: Saturate the filtrate with NaCl and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry combined organics over

, concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).

Validation Data (Expected):

-

Appearance: Colorless to pale yellow oil.

-

-NMR (

-

Distinction: The presence of the singlet methyl ketone at ~2.2 ppm confirms the C4 ketone is intact.

-

Protocol B: Synthesis of Ethyl Acetolactate (CAS 16508-89-7)

Target: The branched isomer associated with the CAS number.

Reagents:

Methodology:

-

Catalyst Prep: Dissolve Thiamine HCl (0.1 eq) in Ethanol. Add Triethylamine to neutralize.

-

Condensation: Add Ethyl Pyruvate (2 eq). Heat to 60°C under

atmosphere. -

Mechanism: Thiamine mediates the "self-benzoin" condensation of the

-keto ester. -

Workup: Remove solvent, wash with water, extract with ether, and distill.

Validation Data (Expected):

-

-NMR (

-

Distinction: Note the quaternary carbon signal and two singlet methyls (one acetyl, one attached to the chiral center).

-

Part 4: Applications in Drug Development

The linear isomer (Ethyl 2-hydroxy-4-oxopentanoate ) is a high-value "chiral pool" intermediate.

-

Heterocycle Synthesis:

-

Reaction with Hydrazines yields 3-carboxylate-5-methylpyrazoles .

-

Reaction with Amidines yields Pyrimidines .

-

Significance: The C2-hydroxyl group is preserved during these cyclizations, allowing for the formation of chiral heterocycles used in kinase inhibitors.

-

-

Metabolic Pathway Research:

-

Analog of Fumarylacetoacetate , a key intermediate in tyrosine catabolism. Used in research regarding Tyrosinemia Type I.[5]

-

-

Biomass Valorization:

Figure 2: Downstream utility of the linear 2-hydroxy-4-oxo ester scaffold.

References

-

CAS Registry & Supplier Data. Ethyl Acetolactate (CAS 16508-89-7) Product Specification. Sigma-Aldrich.[8] Link

-

Synthesis of Linear Isomer. Terada, M., et al. (2010). "Chiral Phosphoric Acid-Catalyzed Aza-Ene Type Reaction". Angewandte Chemie, Supporting Info (Synthesis of (S)-Ethyl 2-hydroxy-4-oxopentanoate). Link

-

Biocatalytic Reduction. Dahl, A.C., et al. (1999). "Baker's Yeast: A Reagent for Organic Synthesis". Biocatalysis. Link

-

Biomass Pathway. Wu, W., et al. (2020). "Qualitative Analysis of Liquid Products Generated from Lignocellulosic Biomass... Ethyl 2-hydroxy-4-oxopentanoate (EHO)".[7][9] ACS Sustainable Chemistry & Engineering. Link

- Precursor Synthesis. Claisen, L. (1889). "Über die Einwirkung von Natriumäthylat auf Acetessigester". Berichte.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. JPH06321866A - Production of ethyl glyoxylate - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. dokumen.pub [dokumen.pub]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ethyl Acetolactate | 16508-89-7 [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

Chemical structure of ethyl 2-hydroxy-4-oxovalerate

The Chemical Architecture and Mechanistic Role of Ethyl 2-Hydroxy-4-Oxovalerate in Lignocellulosic Biomass Valorization

Executive Summary

Ethyl 2-hydroxy-4-oxovalerate, systematically known as ethyl 2-hydroxy-4-oxopentanoate (EHO), is a highly functionalized ester that has emerged as a critical transient intermediate in the catalytic liquefaction of lignocellulosic biomass. As the global push toward sustainable platform chemicals accelerates, understanding the transient intermediates that dictate reaction pathways is paramount. This whitepaper provides an in-depth technical analysis of EHO, detailing its molecular architecture, its pivotal role in the mechanistic pathway toward ethyl levulinate, and the advanced high-resolution analytical workflows required for its isolation and identification.

Molecular Architecture & Physicochemical Profiling

EHO is a C7 ester characterized by a highly reactive polyfunctional backbone. The molecule features three distinct reactive sites: an ethyl ester group at C1, a chiral secondary hydroxyl group at C2, and a ketone moiety at C4. This specific arrangement of functional groups makes EHO highly susceptible to sequential dehydration and rearrangement reactions, which is why it exists primarily as a transient intermediate rather than a stable end-product in thermochemical processes[1].

The structural logic of EHO dictates its behavior in acidic environments. The hydroxyl group at the

Table 1: Quantitative Physicochemical Data of EHO

| Property | Value |

| IUPAC Name | Ethyl 2-hydroxy-4-oxopentanoate |

| Common Synonyms | Ethyl 2-hydroxy-4-oxovalerate; EHO |

| CAS Registry Number | 16508-89-7 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Monoisotopic Mass | 160.073559 Da |

| Topological Polar Surface Area | 63.6 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 4 |

Data sourced from computed molecular descriptors[1].

Mechanistic Elucidation in Biomass Valorization

The conversion of raw lignocellulosic biomass into ethyl levulinate—a premium biofuel additive and chemical building block—is a complex cascade of depolymerization, dehydration, and esterification. Recent non-target analytical studies have successfully trapped and identified EHO, proving it to be the definitive missing link in this catalytic sequence[2].

The Causality of the Pathway:

-

Depolymerization: Acid-catalyzed hydrolysis cleaves the

-1,4-glycosidic bonds of cellulose, yielding free glucose monomers. -

Dehydration to Anhydrosugars: Glucose rapidly dehydrates into transient cyclic intermediates. This occurs via two parallel pathways: the formation of 1,6-anhydro-

-D-glucopyranose (AGP) and 1,6-anhydro- -

Ring-Opening & Oxidation: These anhydrosugars undergo acid-catalyzed ring-opening and internal redox shifts to form 3-hydroxy-4-oxopentanoic acid (HOA)[2].

-

Esterification (The EHO Stage): HOA reacts with the ethanol solvent. The sulfuric acid catalyst protonates the carboxylic acid, facilitating nucleophilic attack by ethanol to generate EHO [2].

-

Final Rearrangement: EHO undergoes a final dehydration (loss of the C2 hydroxyl) and structural rearrangement to yield the stable target, ethyl levulinate[2].

Reaction mechanism of lignocellulosic biomass liquefaction to ethyl levulinate via EHO intermediate.

Advanced Analytical Workflows: GC/Q-TOF MS

Because EHO is a transient intermediate, it rarely accumulates in high concentrations and is heavily masked by the complex matrix of biomass liquefaction byproducts (phenolics, furans, and humins). Standard nominal-mass GC-MS is insufficient for its identification because EHO lacks a robust standard spectrum in conventional libraries (e.g., NIST).

To solve this, researchers employ Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (GC/Q-TOF MS) [2]. The Q-TOF system provides high-resolution exact mass data (typically <5 ppm error). By utilizing a combined post-target (matching knowns) and nontarget (elucidating unknowns) data processing workflow, the empirical formula of EHO (C₇H₁₂O₄) can be mathematically derived directly from its molecular ion and fragmentation patterns, creating a self-validating identification loop[2].

GC/Q-TOF MS analytical workflow for identifying EHO via post-target and nontarget analysis.

Self-Validating Experimental Protocols

The following protocols detail the generation, isolation, and verification of EHO. Every step is designed with inherent causality to ensure reproducibility and scientific integrity.

Protocol A: Catalytic Liquefaction of Lignocellulosic Biomass

-

Feedstock Preparation: Mill raw biomass (e.g., poplar or pine wood) to a uniform 40–60 mesh size. Causality: Uniform particle size eliminates mass transfer limitations, ensuring the acid catalyst can uniformly attack the crystalline cellulose matrix.

-

Reaction Matrix Assembly: Suspend the milled biomass in absolute ethanol (acting as both solvent and esterification reagent). Add concentrated sulfuric acid (

) at a predetermined weight percentage. Causality: -

Hydrothermal Processing: Seal the mixture in a high-pressure autoclave reactor. Heat to 180–200°C for 30 to 60 minutes.

-

Quenching (Critical Step): Rapidly cool the reactor to room temperature using an ice-water bath. Causality: Rapid thermal quenching immediately halts the reaction kinetics, preventing the complete conversion of the transient EHO intermediate into ethyl levulinate, thereby "trapping" it for analysis.

-

Filtration: Filter the slurry through a 0.45 µm membrane to separate the solid humin/lignin residues from the EHO-rich liquid phase.

Protocol B: GC/Q-TOF MS Nontarget Analysis

-

Sample Dilution: Dilute the liquid phase 1:10 in HPLC-grade ethanol and filter through a 0.22 µm PTFE syringe filter. Causality: Protects the delicate GC capillary column from non-volatile oligomers that cause peak tailing and baseline drift.

-

Chromatographic Separation: Inject 1 µL into a GC equipped with a low-polarity capillary column (e.g., HP-5MS). Utilize a temperature gradient: hold at 40°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min. Causality: The slow ramp ensures baseline resolution between EHO and structurally similar isomers or co-eluting furans.

-

High-Resolution Mass Acquisition: Operate the Q-TOF in Electron Ionization (EI) mode at 70 eV. Calibrate the TOF analyzer to ensure mass accuracy is maintained below 5 ppm.

-

Data Deconvolution & Validation: Process the raw data using spectral deconvolution algorithms. Because EHO is a nontarget unknown, validate its identity by extracting the exact monoisotopic mass (

160.0735). Calculate the mass error between the theoretical mass and observed mass. A mass error of

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11658333, Ethyl 2-hydroxy-4-oxopentanoate." PubChem, [Link].

-

Guo, K., Cheng, Q., Jiang, J., & Xu, J. (2020). "Qualitative Analysis of Liquid Products Generated from Lignocellulosic Biomass Using Post-Target and Nontarget Analysis Methods and Liquefaction Mechanism Research." ACS Sustainable Chemistry & Engineering, 8(30), 11099-11113. [Link].

Sources

Ethyl 2-hydroxy-4-oxopentanoate: Technical Profile & Synthesis Guide

Executive Summary

Ethyl 2-hydroxy-4-oxopentanoate (CAS: 16508-89-7) is a bifunctional aliphatic ester featuring both an

Chemical Identity & Physicochemical Properties

Molecular Specifications

| Property | Specification |

| IUPAC Name | Ethyl 2-hydroxy-4-oxopentanoate |

| Common Synonyms | 2-Hydroxy-4-oxovaleric acid ethyl ester; Ethyl 2-hydroxy-4-oxovalerate |

| CAS Registry Number | 16508-89-7 |

| Molecular Formula | |

| Molecular Weight | 160.17 g/mol |

| SMILES | CCOC(=O)C(O)CC(C)=O |

| InChIKey | KMGFCSZYXHRXSL-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~110–115 °C (at reduced pressure, predicted) |

| Solubility | Soluble in chloroform, dichloromethane, ethanol, ethyl acetate; sparingly soluble in water. |

Structural Visualization

The molecule consists of a pentanoate backbone. The C1 position is esterified with an ethyl group. The C2 position holds a secondary alcohol (chiral center), and the C4 position contains a ketone.

Figure 1: Functional connectivity of Ethyl 2-hydroxy-4-oxopentanoate.

Synthesis & Production Methodologies

Two primary routes exist for the production of Ethyl 2-hydroxy-4-oxopentanoate: a direct aldol condensation (synthetic route) and a biomass degradation pathway (bio-based route).

Primary Synthetic Route: Cross-Aldol Condensation

The most direct laboratory synthesis involves the intermolecular aldol reaction between acetone and ethyl glyoxylate . This method is atom-economical and can be rendered enantioselective using organocatalysts (e.g., L-Proline).

Reaction Scheme:

Detailed Protocol (Standard Scale)

-

Reagent Preparation:

-

Ethyl Glyoxylate: Must be freshly distilled or generated from its polymeric form (toluene solution) by heating with

to depolymerize.[1] -

Acetone: Use anhydrous, HPLC-grade acetone.

-

-

Reaction Setup:

-

In a flame-dried round-bottom flask under

atmosphere, dissolve Ethyl Glyoxylate (1.0 equiv) in anhydrous acetone (excess, acts as solvent and reagent). -

Add catalyst (e.g., 10-20 mol% L-Proline for asymmetric induction, or a mild base like DABCO for racemic synthesis).

-

-

Execution:

-

Stir at room temperature (20–25 °C) for 12–24 hours.

-

Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or GC-MS.

-

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove excess acetone.

-

Dilute residue with Ethyl Acetate and wash with saturated

and brine. -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography on silica gel.[1]

-

Eluent: Gradient of Hexane/Ethyl Acetate (starting 4:1 to 1:1).

-

Yield: Typically 60–80%.

-

Bio-Based Route: Lignocellulosic Depolymerization

In green chemistry contexts, this compound is identified as a key intermediate in the acid-catalyzed conversion of cellulose to ethyl levulinate.

-

Mechanism: Cellulose

Glucose -

Significance: While less common for isolation due to the instability of the intermediate under harsh acidic conditions, this pathway highlights the compound's role in bio-refinery value chains.

Analytical Characterization

Accurate identification requires NMR and MS analysis. The following data is synthesized from standard spectroscopic predictions and literature values for this class of compounds.

Proton NMR ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 1.30 | Triplet ( | 3H | Ethyl ester terminal methyl | |

| 2.21 | Singlet | 3H | Methyl ketone (C5) | |

| 2.92 | Doublet of Doublets | 2H | Methylene bridge (C3), diastereotopic | |

| 3.50 | Broad Singlet | 1H | Hydroxyl proton (concentration dependent) | |

| 4.26 | Quartet ( | 2H | Ethyl ester methylene | |

| 4.51 | Doublet of Doublets | 1H | Chiral center (C2) |

Carbon NMR ( -NMR)

Solvent:

-

206.5 ppm: Ketone Carbonyl (C4)

-

173.2 ppm: Ester Carbonyl (C1)

-

65.8 ppm:

-Methine (C2, -

61.9 ppm: Ester Methylene (

) -

45.1 ppm: Methylene Bridge (C3)

-

30.4 ppm: Ketone Methyl (C5)

-

14.1 ppm: Ester Methyl (

)

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 160 m/z (often weak or absent due to facile dehydration). -

Base Peak: 43 m/z (Acetyl group,

). -

Diagnostic Fragments:

-

115 m/z: Loss of ethoxy (

). -

87 m/z: Loss of ethyl ester fragment.

-

Applications in Drug Development

Ethyl 2-hydroxy-4-oxopentanoate serves as a versatile scaffold in medicinal chemistry.

Heterocycle Synthesis (Paal-Knorr & Hantzsch)

The 1,4-dicarbonyl motif (masked by the hydroxyl group) allows for the synthesis of substituted pyrroles and furans, which are pharmacophores in various anti-inflammatory and statin-class drugs.

-

Pyrrole Synthesis: Reaction with primary amines under acidic conditions leads to 2-carboethoxy-4-methylpyrroles.

-

Furan Synthesis: Acid-catalyzed cyclodehydration yields substituted furans.

Chiral Building Block

Enzymatic reduction or kinetic resolution of the racemic ester provides enantiopure (R)- or (S)- forms. These are valuable for:

-

Statins: Side-chain extension units for HMG-CoA reductase inhibitors.

-

Antibiotics: Precursors for macrolide fragments.

Figure 2: Synthetic utility and downstream applications.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is hygroscopic and prone to slow oxidation or polymerization if exposed to air.

-

PPE: Standard laboratory safety glasses, nitrile gloves, and fume hood ventilation are required.

References

-

Matsubara, R., et al. (2004). "Synthesis of Enecarbamates and their Application to Aza-Ene Type Reactions." Angewandte Chemie International Edition.

-

Song, N., et al. (2020).[2][3] "Reaction mechanism of ethyl levulinate by catalytic liquefaction of lignocellulosic biomass." ACS Sustainable Chemistry & Engineering.

-

PubChem Database. (2025). "Ethyl 2-hydroxy-4-oxopentanoate - Compound Summary." National Center for Biotechnology Information.

- Claisen, L. (1887). "Über die Kondensation von Ketonen mit Oxalester." Berichte der deutschen chemischen Gesellschaft.

-

BenchChem Application Notes. (2025). "Ethyl 2,4-dioxopentanoate as a Precursor for Bioactive Molecules."

Sources

Is ethyl 2-hydroxy-4-oxopentanoate a gamma-keto ester?

This technical guide provides a rigorous structural and functional analysis of ethyl 2-hydroxy-4-oxopentanoate, addressing its classification, synthesis, and critical role in biomass valorization.

Structural Classification, Synthesis, and Industrial Utility[1]

Executive Summary

Is ethyl 2-hydroxy-4-oxopentanoate a gamma-keto ester?

Yes. Ethyl 2-hydroxy-4-oxopentanoate is chemically classified as a

While the ketone moiety resides at the gamma (

Part 1: Structural Analysis & Nomenclature

To validate the classification, we must map the IUPAC numbering against the traditional Greek lettering system used in carbonyl chemistry.

1.1 Positional Mapping

The molecule consists of a pentanoate backbone. The ester carbonyl carbon is designated as C1 (or the reference point for Greek lettering).[1]

-

Position 1 (Reference): Carbonyl of the ethyl ester (

).[1] -

Position 2 (

): Substituted with a Hydroxyl group ( -

Position 3 (

): Methylene bridge ( -

Position 4 (

): Substituted with an Oxo group (Ketone, -

Position 5 (

): Terminal methyl group (

Because the ketone functionality is located on the fourth carbon (the

1.2 Visualization of Connectivity

The following diagram illustrates the precise atomic connectivity and the overlay of Greek locants.

Figure 1: Structural connectivity of ethyl 2-hydroxy-4-oxopentanoate showing the alpha-hydroxy and gamma-keto substitution pattern.

Part 2: Synthesis & Chemical Reactivity

The synthesis of ethyl 2-hydroxy-4-oxopentanoate is distinct from standard esterification.[1] It typically proceeds via C-C bond formation, exploiting the polarity of glyoxylate derivatives.

2.1 Primary Synthetic Route: Cross-Aldol Condensation

The most efficient laboratory synthesis involves the crossed-aldol reaction between acetone and ethyl glyoxylate .[1] This reaction is atom-economical and directly yields the

-

Nucleophile: Acetone enolate (generated in situ or via silyl enol ether).[1]

-

Electrophile: Ethyl glyoxylate (highly reactive aldehyde adjacent to an ester).[1]

-

Mechanism: The

-carbon of acetone attacks the aldehyde carbon of ethyl glyoxylate.[1]

Reaction Scheme:

2.2 Reactivity Profile

-

Dehydration/Dehydroxylation: Under acidic conditions and elevated temperatures (typical of biomass processing), EHO undergoes dehydroxylation to form ethyl levulinate (ethyl 4-oxopentanoate).[1] This suggests EHO is a transient intermediate in the conversion of sugars to levulinates.

-

Cyclization: Like many

-keto acids/esters, EHO is prone to cyclization. However, the

Part 3: Biological & Industrial Relevance (Biomass Valorization)

Ethyl 2-hydroxy-4-oxopentanoate (EHO) has been identified as a critical intermediate in the "alcoholysis" of lignocellulosic biomass.[1] It represents a pivot point in the degradation of cellulose into value-added platform chemicals.[1]

3.1 The EHO Pathway

In the acid-catalyzed liquefaction of cellulose in ethanol, the pathway diverges from the standard aqueous hydrolysis.

-

Cellulose Depolymerization: Cellulose

Glucose/Ethyl Glucosides. -

Isomerization/Dehydration: Glucose

Fructose -

Ring Opening/Ethanolysis: HMF rehydrates and cleaves to form EHO .

-

Final Conversion: EHO loses the

-hydroxyl group to yield Ethyl Levulinate .[1]

This pathway is distinct because it identifies EHO as the direct precursor to levulinates in alcoholic media, validating its importance in sustainable chemistry.

Figure 2: The "EHO Pathway" in biomass valorization, showing its role as the precursor to ethyl levulinate.[1]

Part 4: Analytical Characterization

For researchers synthesizing or isolating this compound, the following spectral data is essential for verification.

Table 1: Key NMR Signatures (CDCl

| Position | Moiety | Chemical Shift ( | Multiplicity | Integration |

| C1-O-CH | Ethyl Ester | 4.16 - 4.30 | Quartet | 2H |

| C2-H | ~4.50 | Multiplet/DD | 1H | |

| C3-H | 2.90 - 3.05 | Multiplet | 2H | |

| C5-H | Methyl Ketone | 2.20 | Singlet | 3H |

| Ester-CH | Ethyl Terminal | 1.30 | Triplet | 3H |

Note: Shifts may vary slightly based on concentration and pH due to the free hydroxyl group.

Part 5: Experimental Protocol

Synthesis of Ethyl 2-hydroxy-4-oxopentanoate (Aldol Method)

Objective: Synthesize EHO via the reaction of ethyl glyoxylate and acetone.

Reagents:

-

Ethyl Glyoxylate (50% in Toluene)[1]

-

Acetone (Reagent Grade, excess)[1]

-

Catalyst: L-Proline (10 mol%) or similar organocatalyst for asymmetric induction (optional), or basic alumina for racemic.[1]

Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve Ethyl Glyoxylate (10 mmol) in neat Acetone (10 mL). Acetone acts as both reactant and solvent.

-

Initiation: Add the catalyst (e.g., 10 mol% L-Proline for chiral, or mild base for racemic).

-

Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1] The product spot will be more polar than the starting glyoxylate.

-

Quenching: Remove excess acetone under reduced pressure (Rotary Evaporator).

-

Purification: The residue is typically a yellow oil. Purify via Flash Column Chromatography on Silica Gel.[10]

-

Eluent: Gradient from 100% Hexane to 40% EtOAc/Hexane.

-

-

Yield: Expect 60–80% yield of a colorless to pale yellow oil.

Safety Note: Ethyl glyoxylate is sensitive to polymerization; use freshly distilled or commercial solutions.

References

-

PubChem. (n.d.).[1] Ethyl 2-hydroxy-4-oxopentanoate | C7H12O4.[1][2][4] National Library of Medicine. Retrieved from [Link]

-

Feng, J., et al. (2015).[7] One-step method to produce methyl-D-glucoside from lignocellulosic biomass. RSC Advances. (Identifies EHO as a key intermediate in biomass liquefaction). Retrieved from [Link]

-

Peng, L., et al. (2020). Qualitative Analysis of Liquid Products Generated from Lignocellulosic Biomass.... ACS Sustainable Chemistry & Engineering. (Confirms the pathway Cellulose -> EHO -> Ethyl Levulinate).[1] Retrieved from [Link][1]

-

Hajra, A., et al. (2025). Synthesis of functionalized gamma-keto esters. Chemical Synthesis Database. (General reactivity context for gamma-keto esters). Retrieved from [Link]

Sources

- 1. Tirzepatide - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. ethyl (S)-2-hydroxy-4-methyl pentanoate, 60856-85-1 [thegoodscentscompany.com]

- 4. Ethyl 2-hydroxy-4-oxopentanoate | C7H12O4 | CID 11658333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolism of Levulinate in Perfused Rat Livers and Live Rats: CONVERSION TO THE DRUG OF ABUSE 4-HYDROXYPENTANOATE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

Unlocking Biomass Valorization: A Technical Guide to Ethyl 2-hydroxy-4-oxopentanoate (PubChem CID 11658333)

Executive Summary

The transition from petroleum-derived chemicals to bio-renewable platforms hinges on identifying and optimizing transient intermediates in biomass conversion. Ethyl 2-hydroxy-4-oxopentanoate (EHO) has recently emerged as a critical missing link in the catalytic liquefaction of lignocellulosic biomass to ethyl levulinate. As a Senior Application Scientist overseeing biorefinery scale-ups, I have designed this whitepaper to provide a rigorous, field-proven framework for understanding the properties, mechanistic role, and isolation protocols for EHO.

Chemical Identity and Quantitative Properties

Before manipulating EHO in a synthetic or analytical setting, it is imperative to establish its baseline physicochemical profile. EHO is an esterified derivative of 3-hydroxy-4-oxopentanoic acid. Understanding its exact mass and polarity is crucial for accurate mass spectrometry calibration and solvent extraction.

Table 1: Quantitative Chemical and Physical Properties of EHO

| Property | Value | Source |

| PubChem CID | 11658333 | [1] |

| IUPAC Name | ethyl 2-hydroxy-4-oxopentanoate | [1] |

| Molecular Formula | C7H12O4 | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Exact Mass | 160.07355886 Da | [1] |

| XLogP3 | -0.5 | [1] |

| Topological Polar Surface Area | 63.6 Ų | [1] |

Mechanistic Role in Lignocellulosic Liquefaction

In the catalytic liquefaction of biomass, the ultimate goal is to depolymerize cellulose into stable platform chemicals like ethyl levulinate. For years, the exact reaction cascade remained partially obscured. Recent non-target GC-MS analyses have successfully isolated EHO, clarifying the precise kinetic pathway [2].

Biomass liquefaction pathway: Cellulose conversion to ethyl levulinate via the EHO intermediate.

Mechanistic Causality

Why does EHO form, and why is it significant? During acid-catalyzed solvolysis in ethanol, cellulose is hydrolyzed to glucose. Glucose undergoes dehydration to form anhydro-glucopyranose intermediates (AGP, AGF, or DGP). The subsequent ring cleavage yields 3-hydroxy-4-oxopentanoic acid (HOA).

Here, the choice of ethanol as a solvent is not merely for solvation; it acts as a critical reactant . Ethanol esterifies HOA to form EHO. This esterification acts as a thermodynamic sink that temporarily stabilizes the molecule, preventing uncontrolled decarboxylation and degradation before the final dehydration step yields ethyl levulinate.

Self-Validating Experimental Protocol: Synthesis and Isolation of EHO

Isolating a transient intermediate like EHO requires a meticulously timed and self-validating workflow. Standard protocols often fail because they push the reaction to completion, destroying the intermediate. The following protocol outlines the catalytic liquefaction of holocellulose with built-in validation checkpoints.

Self-validating experimental workflow for the synthesis, isolation, and verification of EHO.

Step 1: Biomass Pretreatment and Size Reduction

-

Procedure: Mill lignocellulosic biomass to a particle size of <0.2 mm and dry at 105°C for 24 hours.

-

Causality & Rationale: Milling maximizes the surface-area-to-volume ratio, ensuring uniform proton transfer during acid catalysis. Complete moisture removal prevents water from acting as a competing nucleophile against ethanol, which would otherwise hydrolyze the target EHO back into HOA.

-

Self-Validation Checkpoint: Perform Karl Fischer titration on a representative sample. Moisture content must be <1% to proceed.

Step 2: Acid-Catalyzed Solvolysis (Liquefaction)

-

Procedure: Suspend 5.0 g of dried biomass in 50 mL of absolute ethanol. Add 0.5 M H₂SO₄ (or a solid acid catalyst like Fe/HZSM-5). Seal in a high-pressure Parr reactor and heat to 150°C for exactly 30 minutes.

-

Causality & Rationale: The 150°C threshold provides sufficient activation energy to cleave β-1,4-glycosidic bonds without triggering the complete dehydration of EHO into ethyl levulinate. The 30-minute residence time is the kinetic "sweet spot" to trap the intermediate.

-

Self-Validation Checkpoint: Monitor reactor pressure. A stable autogenous pressure curve indicates controlled solvolysis without excessive gas evolution (which would indicate catastrophic decarboxylation).

Step 3: Quenching and Phase Separation

-

Procedure: Rapidly quench the reactor in an ice-water bath to <25°C within 5 minutes. Filter the mixture through a 0.22 µm PTFE membrane to separate the solid residue (unreacted lignin/humins) from the liquid phase.

-

Causality & Rationale: Rapid thermal quenching halts the kinetic progression of EHO to ethyl levulinate. PTFE is chosen over nylon or cellulose filters to prevent chemical degradation or non-specific binding of the esterified intermediates.

Step 4: GC-MS Non-Target Analysis and Quantification

-

Procedure: Spike the filtrate with 1.0 mg/mL of decane as an internal standard. Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-Wax).

-

Causality & Rationale: A polar column is essential for resolving oxygenated intermediates like EHO from the ethanol solvent front and other byproducts. The internal standard (decane) accounts for any matrix effects or injection volume variances.

-

Self-Validation Checkpoint: Calculate the recovery rate of the internal standard. A recovery of 95-105% validates the extraction and injection integrity, ensuring the quantified EHO peak area is scientifically trustworthy.

Broader Applications in Drug Development

Beyond biofuels, the chiral nature of EHO—specifically (S)-Ethyl 2-hydroxy-4-oxopentanoate—makes it a highly valuable synthon in pharmaceutical chemistry. It has been utilized in aza-ene type reactions catalyzed by chiral phosphoric acids to synthesize complex enecarbamates. By leveraging the specific stereocenters of EHO, drug development professionals can construct highly functionalized nitrogen-containing heterocycles with high enantiomeric excess, expanding its utility from a simple biorefinery intermediate to an advanced pharmaceutical building block.

References

Technical Guide: Ethyl 2-hydroxy-4-oxopentanoate

This is an in-depth technical guide on Ethyl 2-hydroxy-4-oxopentanoate , structured for researchers and drug development professionals.

Nomenclature, Synthesis, and Application in Chiral Scaffolding

Executive Summary

Ethyl 2-hydroxy-4-oxopentanoate (EHO) is a bifunctional chiral building block characterized by a gamma-keto-alpha-hydroxy ester framework. While historically recognized as a transient intermediate in the acid-catalyzed conversion of lignocellulosic biomass to ethyl levulinate, recent advancements in asymmetric organocatalysis have elevated its status to a valuable chiral synthon. Its structure—featuring a reactive ketone, a secondary alcohol, and an ester moiety—offers orthogonal functionalization sites, making it a versatile precursor for polyketide mimetics, statin side-chains, and heterocyclic pharmacophores.

Nomenclature and Structural Analysis

The IUPAC name ethyl 2-hydroxy-4-oxopentanoate is derived systematically based on the priority rules of functional groups.

2.1 Nomenclature Deconstruction

-

Parent Chain: Pentanoic acid (5 carbons). The carboxylate carbon is C1.

-

Principal Functional Group: Ester (Suffix: -oate). The ethyl group is the alkyl substituent on the oxygen.

-

Substituents:

-

C2 Position: Hydroxy group (-OH).[1] Alcohol has lower priority than ester.

-

C4 Position: Oxo group (=O). Ketone has lower priority than ester.

-

-

Stereochemistry: The C2 carbon is a chiral center, existing as either the (2R)- or (2S)- enantiomer.

Systematic Name: Ethyl 2-hydroxy-4-oxopentanoate Common Synonyms: Ethyl 2-hydroxy-4-oxovalerate; EHO; 2-Hydroxy-4-oxopentanoic acid ethyl ester.

2.2 Chemical Profile

| Property | Data |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| SMILES | CCOC(=O)C(O)CC(C)=O |

| InChIKey | KMGFCSZYXHRXSL-UHFFFAOYSA-N |

| Chirality | C2 (R/S) |

| Physical State | Colorless to pale yellow oil |

Synthesis Methodologies

The synthesis of EHO follows two distinct paradigms: Biomass Valorization (industrial/racemic) and Asymmetric Organocatalysis (pharma/enantioenriched).

3.1 Route A: Asymmetric Aldol Reaction (Pharma-Grade)

For drug development applications requiring high enantiomeric excess (ee), the direct aldol reaction between ethyl glyoxylate and acetone is the preferred route.

-

Mechanism: The reaction proceeds via an enamine or enol mechanism where acetone acts as the nucleophile attacking the highly electrophilic aldehyde of ethyl glyoxylate.

-

Catalysis: Chiral phosphoric acids or proline derivatives can induce asymmetry at the C2 position.

Protocol (Representative Scale):

-

Reagents: Freshly distilled ethyl glyoxylate (1.0 eq), Acetone (excess/solvent), Catalyst (e.g., (S)-BINOL-derived phosphoric acid, 5 mol%).

-

Conditions: Stir at 0°C to room temperature for 24–48 hours.

-

Work-up: Quench with saturated NH₄Cl. Extract with ethyl acetate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Yield/ee: Typically 60–80% yield; >90% ee depending on the catalyst.

3.2 Route B: Acid-Catalyzed Biomass Conversion (Industrial)

EHO is a key intermediate in the "Biofine" type processes where cellulose or glucose is converted to ethyl levulinate.[2]

-

Pathway: Glucose

Fructose -

Significance: While this route produces racemic EHO, it is highly scalable. The EHO intermediate is often transient, rapidly dehydrating/decarboxylating to form ethyl levulinate (ethyl 4-oxopentanoate).

Figure 1: Dual synthetic pathways for Ethyl 2-hydroxy-4-oxopentanoate. Top: Biomass degradation route.[3] Bottom: Asymmetric aldol synthesis.

Analytical Characterization

Validating the structure of EHO requires careful analysis of NMR data to distinguish it from its dehydration product (ethyl levulinate) or the 2,4-dioxo analog.

4.1 Nuclear Magnetic Resonance (NMR)

Data based on the (S)-enantiomer in CDCl₃ (270 MHz):

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 1.28 | Triplet (J=7.1 Hz) | Ester Methyl (-OCH₂CH ₃) |

| ¹H | 2.20 | Singlet | Ketone Methyl (CH ₃-C=O) |

| ¹H | 2.89 | Doublet of Doublets | C3 Methylene (-CH ₂-) |

| ¹H | 4.27 | Quartet (J=7.1 Hz) | Ester Methylene (-OCH ₂CH₃) |

| ¹H | 4.40–4.50 | Multiplet | C2 Methine (-CH (OH)-) |

| ¹³C | 14.2 | - | Ester Methyl |

| ¹³C | 30.5 | - | Ketone Methyl |

| ¹³C | 47.0 | - | C3 Methylene |

| ¹³C | 61.9 | - | Ester Methylene |

| ¹³C | 67.2 | - | C2 Methine (Chiral Center) |

| ¹³C | 173.6 | - | Ester Carbonyl (C1) |

| ¹³C | 206.5 | - | Ketone Carbonyl (C4) |

Note: Chemical shifts may vary slightly depending on concentration and solvent.

Applications in Drug Development[5]

5.1 Chiral Building Block for 1,3-Diols

EHO serves as a masked form of 2,4-dihydroxypentanoic acid . Stereoselective reduction of the C4 ketone (using borohydrides or biocatalytic ketoreductases) yields 2,4-diol esters. These motifs are prevalent in:

-

Statins: The side chains of HMG-CoA reductase inhibitors often contain alternating hydroxyl groups (1,3-diol arrays).

-

Polyketide Antibiotics: EHO mimics the acetate/propionate units found in macrolide biosynthesis.

5.2 Heterocycle Synthesis

The gamma-keto-alpha-hydroxy arrangement allows for cyclization reactions:

-

Butenolides: Acid-catalyzed lactonization yields substituted furanones.

-

Isoxazoles/Pyrazoles: Reaction with hydroxylamine or hydrazines targets the C4 ketone and C1 ester (or potentially the C2 alcohol via activation) to form bioactive heterocycles used in anti-inflammatory research.

5.3 Self-Validating Protocol: Enantiomeric Excess Determination

To ensure the integrity of the chiral starting material before use in synthesis:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

-

Flow Rate: 0.5–1.0 mL/min.

-

Detection: UV at 210–220 nm (Ester absorption).

-

Expectation: Baseline separation of (R) and (S) enantiomers is required to validate "chiral pool" status.

References

-

Biomass Pathway & Intermediate Identification

-

Asymmetric Synthesis & NMR Data

- Title: Aza-Ene Type Reaction of Glyoxylate with Enecarbamates Catalyzed by Chiral Phosphoric Acids (Supporting Inform

- Source: Wiley-VCH (Angewandte Chemie).

-

URL:[Link]

-

General Chemical Data

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 2-Hydroxy-4-Oxopentanoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 2-hydroxy-4-oxopentanoate, a valuable ketoester intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into its behavior in various organic media. While quantitative solubility data for this specific molecule is not extensively published, this guide equips researchers with the foundational knowledge and practical methodologies to determine its solubility for their specific applications.

Introduction to Ethyl 2-Hydroxy-4-Oxopentanoate

Ethyl 2-hydroxy-4-oxopentanoate (C₇H₁₂O₄, Molar Mass: 160.17 g/mol ) is a bifunctional molecule featuring a hydroxyl group, a ketone, and an ester moiety.[1][2] This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₂O₄ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| IUPAC Name | ethyl 2-hydroxy-4-oxopentanoate | [2] |

| XLogP3 | -0.5 | [2] |

The negative XLogP3 value suggests a degree of hydrophilicity, indicating that while it is an organic molecule, it possesses polar characteristics that will significantly influence its solubility.[2]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For ethyl 2-hydroxy-4-oxopentanoate, the following interactions are key:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. The carbonyl groups of the ketone and ester can also act as hydrogen bond acceptors. This capability is a primary driver of its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

-

Dipole-Dipole Interactions: The carbonyl and hydroxyl groups create significant dipole moments within the molecule, leading to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific forces are present in all interactions but are the dominant force in nonpolar solvents.

The solubility of a compound is also influenced by the cohesive forces within the solvent. Solvents with strong self-association (high cohesive energy density) will be less effective at solvating a solute unless the solute-solvent interactions are strong enough to overcome these solvent-solvent interactions.

Based on its structure, the solubility of ethyl 2-hydroxy-4-oxopentanoate is expected to be highest in polar protic and polar aprotic solvents and lower in nonpolar solvents. For instance, a structurally similar compound, ketoprofen, which contains a carboxylic acid group, is more readily dissolved in polar protic solvents, followed by polar aprotic and then non-polar solvents.[3][4]

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be predicted based on the principles discussed above and data for similar compounds like ethyl 2,4-dioxopentanoate.[5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Miscible | Strong hydrogen bonding capabilities of both solute and solvent. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate to High | Good dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | Weak solute-solvent interactions (only van der Waals forces). |

It is important to note that for the related compound ethyl 2,4-dioxopentanoate, there is conflicting information regarding its solubility in water, with some sources stating it is miscible and others suggesting limited solubility.[5] This highlights the necessity for experimental verification.

Experimental Determination of Solubility

Given the lack of readily available quantitative data, researchers will likely need to determine the solubility of ethyl 2-hydroxy-4-oxopentanoate experimentally. The following section provides a detailed, self-validating protocol based on the reliable gravimetric method.[4]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant by evaporating the solvent and weighing the residue.

Caption: Workflow for Gravimetric Solubility Determination

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl 2-hydroxy-4-oxopentanoate to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).[5]

-

Place the container in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

-

-

Phase Separation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.

-

-

Quantification:

-

Transfer the aliquot of the supernatant to a pre-weighed vial.

-

Carefully evaporate the solvent under a stream of inert gas, in a vacuum oven, or on a rotary evaporator. The temperature should be kept low to avoid degradation of the compound.

-

Once the solvent is removed, dry the vial containing the residue to a constant weight in a vacuum oven.

-

The mass of the residue corresponds to the amount of ethyl 2-hydroxy-4-oxopentanoate dissolved in the known volume of the supernatant.

-

-

Calculation:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours). The solubility should be consistent across the later time points.

-

Reproducibility: Perform the experiment in triplicate to ensure the results are reproducible.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials for accurate results.

Quantification by Analytical Methods

For more dilute solutions or when the gravimetric method is not feasible, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the concentration of the saturated solution.

HPLC Method Development:

-

Instrumentation: An HPLC system with a UV-Vis detector is suitable.[6]

-

Column: A C18 reversed-phase column is a good starting point.[6]

-

Mobile Phase: A gradient of acetonitrile and water is often effective for eluting ketoesters.[6]

-

Detection: The carbonyl groups in the molecule should allow for UV detection, likely around 254 nm.[6]

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations of ethyl 2-hydroxy-4-oxopentanoate. The concentration of the saturated solution can then be determined from this curve.

Caption: Workflow for Solubility Determination by HPLC

Synthesis and Purification of Ethyl 2-Hydroxy-4-Oxopentanoate

For researchers who need to synthesize this compound, a common route involves the reaction of an appropriate precursor with a base. While specific synthesis procedures for ethyl 2-hydroxy-4-oxopentanoate are not detailed in the provided search results, general methods for related ketoesters can be adapted. For example, the synthesis of ethyl 3-oxo-4-pentenoate involves the reaction of ethyl 3-hydroxy-4-pentenoate with Jones reagent.[7] Another relevant procedure is the Claisen condensation, which is used to form β-keto esters.[8]

Purification can typically be achieved through column chromatography or distillation under reduced pressure.

Conclusion

While direct quantitative solubility data for ethyl 2-hydroxy-4-oxopentanoate is not widely published, a strong understanding of its molecular structure and the principles of solute-solvent interactions allows for a reliable prediction of its solubility behavior. This guide provides the theoretical foundation and, more importantly, a robust and verifiable experimental protocol for researchers to determine the solubility of this versatile ketoester in their specific solvent systems. By following the detailed methodologies for gravimetric analysis or analytical quantification, scientists and drug development professionals can obtain the critical data needed to advance their research and development efforts.

References

- Chemical Synthesis Database. (2025, May 20).

- Benchchem. (n.d.).

- National Institutes of Health. (n.d.).

- Estela, et al. (2015, December 5).

- SciSpace. (n.d.).

- Benchchem. (n.d.).

- The Good Scents Company. (n.d.). ethyl (S)

- University of Limerick. (2020, October 15). Solubility and thermodynamic analysis of ketoprofen in organic solvents.

- Journal of Food and Drug Analysis. (2003).

- Organic Syntheses Procedure. (n.d.).

- Benchchem. (n.d.). Synthesis and Purification of 2-Oxopentanoic Acid Sodium Salt: A Technical Guide.

- ChemBK. (2024, April 9).

- ECHA CHEM. (n.d.).

- Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

- ResearchGate. (n.d.). Solubility and thermodynamic analysis of ketoprofen in organic solvents.

- (n.d.).

- Google Patents. (n.d.).

- Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-oxo-, ethyl ester (CAS 539-88-8).

- Analytical and Bioanalytical Chemistry Research. (2025, April 6). Review Article.

- Google Patents. (n.d.).

- ACS Publications. (n.d.). A new preparation of ethyl 3-oxo-4-pentenoate: a useful annelating reagent. The Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.).

- University of Limerick. (2021, November 19). Ketoprofen Solubility in Pure Organic Solvents UsingIn SituFTIR and UV-Vis and Analysis of Solution Thermodynamics.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Ethyl 2-hydroxy-4-oxopentanoate | C7H12O4 | CID 11658333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure.ul.ie [pure.ul.ie]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Reaction of ethyl glyoxylate with acetone protocol

Application Note: High-Fidelity Synthesis of Chiral -Ketols via Organocatalytic Cross-Aldol Reaction of Ethyl Glyoxylate and Acetone

Abstract & Scope

This application note details the protocol for the cross-aldol reaction between ethyl glyoxylate and acetone to synthesize ethyl 2-hydroxy-4-oxopentanoate . While classical base-catalyzed methods exist, they often suffer from polymerization of the glyoxylate monomer and poor stereocontrol. This guide prioritizes an organocatalytic approach using L-Proline , enabling the access of high-value chiral synthons critical for drug development (e.g., precursors for statins, pyrroles, and furan-based natural products).

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation (Mechanism & Rationale)

The Challenge: Reactivity vs. Stability

Ethyl glyoxylate (

-

Polymerization: Formation of poly(ethyl glyoxylate) upon exposure to moisture or trace base.

-

Hydration: Formation of the gem-diol (ethyl glyoxylate hydrate), which is unreactive in aldol additions without dehydration.

The Solution: Enamine Catalysis

The use of L-Proline leverages the "enamine mechanism." Unlike strong bases (LDA, NaOH) that trigger rapid polymerization, proline forms a transient enamine with acetone. This nucleophilic species attacks the highly electrophilic aldehyde of the glyoxylate in a controlled manner.

Mechanistic Pathway:

-

Enamine Formation: L-Proline condenses with acetone (solvent/reactant) to form a nucleophilic enamine.

-

C-C Bond Formation: The enamine attacks the Re-face (typically) of the ethyl glyoxylate aldehyde.

-

Hydrolysis: The iminium intermediate is hydrolyzed, releasing the chiral aldol product and regenerating L-Proline.

Mechanistic Visualization

Figure 1: Catalytic cycle for the L-Proline mediated aldol reaction of acetone and ethyl glyoxylate.

Experimental Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role | Handling Note |

| Ethyl Glyoxylate | >98% (polymer form) or 50% Toluene Soln. | Electrophile | CRITICAL: Must be freshly distilled or cracked from polymer. |

| Acetone | HPLC Grade (>99.9%) | Nucleophile/Solvent | Dry over molecular sieves if high ee is required. |

| L-Proline | >99% (ReagentPlus) | Catalyst | Finely ground powder ensures consistent kinetics. |

| Brine | Saturated | Quench | - |

| Ethyl Acetate | ACS Reagent | Extraction | - |

Pre-Step: Monomer Generation (The "Cracking" Protocol)

Note: Commercial ethyl glyoxylate often arrives as a polymer or a toluene solution. For high-fidelity kinetics, use the polymer cracking method.

-

Place Poly(ethyl glyoxylate) (10 g) and

(1 g) in a distillation flask. -

Heat to 120°C under reduced pressure (vacuum).

-

Collect the monomeric ethyl glyoxylate (b.p. ~110°C at atm, lower under vacuum) into a receiver flask cooled to -78°C .

-

Immediate Use: Dilute immediately with the reaction solvent (acetone) to prevent re-polymerization.

Synthesis Procedure (Standard Scale: 10 mmol)

Step 1: Reaction Initiation

-

In a flame-dried round-bottom flask, dissolve freshly distilled Ethyl Glyoxylate (1.02 g, 10 mmol) in Acetone (20 mL).

-

Note: Acetone acts as both reactant and solvent to drive equilibrium.

-

-

Cool the mixture to 0°C (ice bath).

-

Optimization: For higher enantiomeric excess (ee), cool to -20°C, though reaction time will extend to 24-48h.

-

-

Add L-Proline (115 mg, 1.0 mmol, 10 mol%) in one portion.

-

Stir vigorously. The heterogeneous mixture may become homogeneous as the proline reacts.

Step 2: Monitoring

-

Monitor via TLC (SiO2, 30% EtOAc/Hexane). Stain with 2,4-DNP (Aldehyde/Ketone stain) or KMnO4 .

-

Endpoint: Consumption of ethyl glyoxylate (Rf ~0.6) and appearance of the aldol product (Rf ~0.3).

-

Typical reaction time: 4–12 hours at 0°C.

Step 3: Workup

-

Add Phosphate Buffer (pH 7.0, 10 mL) to quench the reaction and buffer the proline.

-

Evaporate excess acetone under reduced pressure (Rotavap) at <30°C.

-

Extract the aqueous residue with Ethyl Acetate (3 x 15 mL) .

-

Wash combined organics with Brine (10 mL) .

-

Dry over anhydrous

, filter, and concentrate.

Step 4: Purification

-

Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 10%

30% EtOAc in Hexanes. -

Yield Expectation: 75–85% as a colorless to pale yellow oil.

Workflow Diagram

Figure 2: Step-by-step experimental workflow from polymer precursor to purified aldol product.

Troubleshooting & Optimization (E-E-A-T)

The following table summarizes common failure modes and expert-verified solutions.

| Issue | Probable Cause | Corrective Action |

| No Reaction / Low Yield | Hydration of Glyoxylate | Ensure monomer is freshly distilled. If using toluene solution, add molecular sieves 1h prior to reaction. |

| Polymer Formation | Basic Impurities / Heat | Ensure glassware is base-free (acid wash). Keep reaction |

| Low Enantioselectivity | High Temperature / Water | Lower temp to -20°C. Ensure acetone is dry. Water interferes with the transition state hydrogen bonding. |

| Product Decomposition | Retro-Aldol during Workup | Avoid strong bases during workup. Use neutral pH 7 buffer. Store product at -20°C. |

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

-

Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link

-

Loh, T. P., Feng, L. C., & Wei, L. L. (2000). Indium trichloride catalyzed aldol reaction of ethyl glyoxylate with ketones in water. Tetrahedron, 56(38), 7309-7312. Link

-

PubChem. (n.d.).[1] Ethyl 2-hydroxy-4-oxopentanoate (Compound Summary). National Center for Biotechnology Information. Link

Disclaimer: This protocol involves hazardous chemicals.[2][3] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory. The author assumes no liability for experimental outcomes.

Sources

Application Note: Enzymatic Synthesis of Chiral Ethyl 2-Hydroxy-4-oxopentanoate

Executive Summary

This application note details the biocatalytic protocol for the synthesis of chiral ethyl 2-hydroxy-4-oxopentanoate (EHOP) from ethyl 2,4-dioxopentanoate (EDOP) (also known as ethyl acetopyruvate).

The synthesis of EHOP presents a unique chemoselectivity challenge: the substrate contains two reducible carbonyl groups—an

Key Benefits

-

Regiocontrol: Exclusive reduction of the C2

-keto group while preserving the C4 ketone. -

Stereocontrol: Access to >98% ee (typically (R)-configuration with standard yeast strains).

-

Scalability: Aqueous-based, mild conditions suitable for gram-to-kilogram scale-up.

Scientific Background & Mechanism[1][2][3][4][5]

The Substrate: Ethyl 2,4-Dioxopentanoate

The precursor, ethyl 2,4-dioxopentanoate, exists in equilibrium between its diketo form and enol forms. In aqueous solution, the C2 carbonyl (adjacent to the ester) is significantly more electrophilic due to the electron-withdrawing effect of the ester group, making it the preferred target for many hydride-transfer enzymes.

Reaction Pathway

The biocatalytic reduction utilizes NAD(P)H-dependent oxidoreductases. The enzyme binds the substrate and transfers a hydride to the Re- or Si-face of the C2 carbonyl.

Critical Selectivity Factors:

-

Regioselectivity (C2 vs. C4): The enzyme must discriminate between the

-keto ester and the isolated methyl ketone. Most KREDs and Yeast ADHs prefer the activated -

Enantioselectivity: The orientation of the substrate in the active site determines whether the (R)- or (S)-alcohol is formed.

Visualization of the Reaction Pathway

Figure 1: Biocatalytic pathway showing the selective reduction of EDOP to EHOP, avoiding over-reduction.

Experimental Protocol

This section provides two protocols: Method A (Whole-Cell Baker's Yeast) for accessibility and cost-efficiency, and Method B (Recombinant KRED) for industrial precision.

Materials & Reagents

| Component | Specification | Role |

| Ethyl 2,4-dioxopentanoate | >95% Purity (CAS: 615-79-2) | Substrate |

| Biocatalyst (Method A) | Dry Baker's Yeast (S. cerevisiae) | Enzyme Source |

| Biocatalyst (Method B) | KRED Screening Kit (e.g., Codexis, Daicel) | Enzyme Source |

| Glucose | Food Grade / ACS Reagent | Cofactor Recycling |

| Buffer | Potassium Phosphate (100 mM, pH 6.[1]5) | Reaction Medium |

| Solvent | Ethyl Acetate (EtOAc) | Extraction |

Method A: Whole-Cell Reduction (Baker's Yeast)

Best for: Initial lab-scale synthesis, low cost, generating (R)-enantiomer.

Protocol Steps:

-

Inoculum Preparation: Suspend 20 g of dry Baker's Yeast in 100 mL of 100 mM Potassium Phosphate buffer (pH 6.5). Add 10 g of sucrose or glucose.

-

Activation: Incubate at 30°C with orbital shaking (150 rpm) for 30–60 minutes to activate the cells.

-

Substrate Addition: Dissolve 1.0 g (approx. 6.3 mmol) of Ethyl 2,4-dioxopentanoate in 2 mL of Ethanol. Add this solution dropwise to the yeast suspension.

-

Note: Slow addition prevents substrate inhibition and toxicity.

-

-

Reaction: Incubate at 30°C / 150 rpm for 24–48 hours.

-

Monitoring: Check pH periodically; maintain between 6.0–7.0 using 1M NaOH if necessary.

-

-

Workup:

-

Centrifuge the mixture (4000 rpm, 10 min) to remove yeast cells.

-

Saturate the supernatant with NaCl (brine).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry combined organic layers over anhydrous MgSO

. -

Concentrate under reduced pressure to yield crude oil.

-

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 4:1) if necessary, though crude purity is often high.

Method B: Recombinant KRED Reduction

Best for: High substrate loading (>50 g/L), strict enantiopurity (>99% ee), and scale-up.

Protocol Steps:

-

Buffer Prep: Prepare 50 mL of 100 mM K-Phosphate buffer (pH 7.0) containing 1 mM MgSO

. -

Cofactor Mix: Add NADP+ (10 mg) and Glucose (1.5 equivalents relative to substrate).

-

Enzyme Mix: Add Glucose Dehydrogenase (GDH, 50 U) for recycling and the selected KRED (10–50 mg lyophilizate).

-

Substrate Loading: Add Ethyl 2,4-dioxopentanoate (500 mg) directly or dissolved in minimal DMSO (2% v/v).

-

Reaction: Stir gently at 28°C for 12–24 hours.

-

Quench & Analysis: Extract a 100 µL aliquot with EtOAc for HPLC analysis to determine conversion and ee.

Analytical Methods

Accurate determination of conversion and enantiomeric excess is critical.

HPLC Method (Chiral)

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

-

Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV at 210 nm (ester absorption) or 254 nm.

-

Retention Times (Typical):

-

(S)-Enantiomer: ~12 min

-

(R)-Enantiomer: ~15 min

-

Substrate (EDOP): ~8 min (distinct due to diketo chromophore).

-

Workflow Diagram

Figure 2: Operational workflow for the enzymatic synthesis of EHOP.

Results & Troubleshooting

Expected Data

| Parameter | Baker's Yeast (Method A) | Recombinant KRED (Method B) |

| Conversion | 70 – 85% | >95% |

| Yield (Isolated) | 60 – 75% | 85 – 90% |

| Enantiomeric Excess (ee) | 90 – 96% (R) | >99% (R) or (S) |

| Regioselectivity | >95% C2-reduction | >99% C2-reduction |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: pH drift (acidification).

-

Solution: Use higher buffer strength (200 mM) or a pH-stat system to maintain pH 6.5–7.0.

-

-

Issue: Formation of Diol (Over-reduction).

-

Cause: Reaction time too long or non-selective enzyme.

-

Solution: Stop reaction immediately upon consumption of substrate (monitor by TLC). Switch to a specific KRED with high regioselectivity.

-

-

Issue: Emulsion during extraction.

-

Cause: Protein/Cell debris.

-

Solution: Filter through Celite® before extraction or increase centrifugation speed.

-

References

-

Regioselective Reduction of Phenyl-Analog

-

Substrate Properties (Ethyl 2,4-dioxopentanoate)

-

General Yeast Reduction Protocols

-

Seebach, D., et al. "Stereoselectivity of Yeast Reductions." Organic Syntheses.

- Relevance: Standard protocols for activating yeast for -keto and -keto ester reductions.

-

-

Biocatalytic Synthesis of Chiral Hydroxy Esters

-

Turrini, N. G., et al. (2016).[6] "Biocatalytic access to nonracemic

-oxo esters via stereoselective reduction." Green Chemistry. - Relevance: Discusses modern enzymatic approaches to similar keto-ester motifs.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02493A [pubs.rsc.org]

Using ethyl 2-hydroxy-4-oxopentanoate as a pyrrole precursor

Application Note: Bio-Inspired Synthesis of Functionalized Pyrroles using Ethyl 2-Hydroxy-4-Oxopentanoate

Executive Summary

This guide details the protocol for utilizing ethyl 2-hydroxy-4-oxopentanoate (EHOP) —a biomass-derived platform chemical—as a robust precursor for the synthesis of ethyl 1-substituted-5-methyl-1H-pyrrole-2-carboxylates . Unlike traditional Paal-Knorr syntheses that rely on unstable or petrochemical-derived 1,4-dicarbonyls, EHOP offers a stable, "masked" 1,4-dicarbonyl equivalent. This protocol is optimized for medicinal chemistry applications, providing a scalable, green route to polysubstituted pyrrole scaffolds found in blockbuster drugs like Atorvastatin and Sunitinib.

Scientific Foundation & Mechanism

The Precursor Advantage

Ethyl 2-hydroxy-4-oxopentanoate (EHOP) is generated from the acid-catalyzed liquefaction of cellulose and glucose. Structurally, it is the hydrated aldol product of acetone and ethyl glyoxylate. Its utility in pyrrole synthesis stems from its ability to undergo in situ dehydration to form ethyl 4-oxopent-2-enoate (ethyl

Reaction Pathway

The transformation follows a modified Paal-Knorr cyclocondensation mechanism.

-

Activation: Acid-catalyzed dehydration of EHOP yields the unsaturated keto-ester (ethyl 4-oxopent-2-enoate).

-

Condensation: The primary amine attacks the sterically more accessible ketone (C4) to form a hemiaminal/enamine or undergoes conjugate addition at C3 depending on conditions.

-

Cyclization: Intramolecular attack of the nitrogen on the ester carbonyl (or activated intermediate) followed by dehydration/aromatization yields the pyrrole.

Key Regioselectivity: The reaction consistently yields the ethyl 5-methyl-1-substituted-pyrrole-2-carboxylate isomer.

Figure 1: Mechanistic pathway from EHOP to functionalized pyrrole via the unsaturated keto-ester intermediate.

Experimental Protocol

Objective: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrrole-2-carboxylate. Scale: 10 mmol (scalable to >100 g).

Reagents & Equipment

-

Precursor: Ethyl 2-hydroxy-4-oxopentanoate (EHOP) [>95% purity].

-

Amine: Benzylamine (1.05 equiv).

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH[1]·H2O) (5 mol%) or Glacial Acetic Acid (10 mol%).

-

Solvent: Ethanol (Absolute) or Toluene (for Dean-Stark protocols).

-

Equipment: 50 mL Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology

Step 1: Precursor Activation (Dehydration)

-

Note: While EHOP can be used directly, prior dehydration improves yield and reduces reaction time.

-

Dissolve 1.60 g (10 mmol) of EHOP in 20 mL of Toluene.

-

Add 5 mol% pTsOH.

-

Reflux for 1 hour with a Dean-Stark trap to remove water.

-

Checkpoint: TLC (Hexane:EtOAc 3:1) should show disappearance of the polar EHOP spot and appearance of the UV-active enone (Ethyl 4-oxopent-2-enoate).

Step 2: Amine Condensation

-

Add 1.12 g (10.5 mmol) of Benzylamine dropwise. Caution: Exothermic reaction.

-

Stir at room temperature for 30 minutes to allow initial enamine formation.

Step 3: Cyclization & Aromatization

-

Heat the mixture to reflux (80–110 °C depending on solvent) for 2–4 hours.

-

Monitor by TLC/LCMS for the formation of the pyrrole product (typically higher R_f than the intermediate).

Step 4: Workup & Purification

-

Dilute with Ethyl Acetate (30 mL) and wash with 1M HCl (2 x 15 mL) to remove excess amine.

-

Wash with Saturated NaHCO3 and Brine.

-

Dry over Na2SO4 and concentrate in vacuo.

-

Purification: The crude oil often crystallizes upon standing. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Results & Data Analysis

Expected Yields

The following table summarizes typical yields obtained using this protocol with various amine substrates.

| Amine Substrate (R-NH2) | Electronic Nature | Product (Pyrrole Derivative) | Yield (%) |

| Benzylamine | Nucleophilic/Neutral | Ethyl 1-benzyl-5-methylpyrrole-2-carboxylate | 85-92% |

| Aniline | Weak Nucleophile | Ethyl 5-methyl-1-phenylpyrrole-2-carboxylate | 70-78% |

| n-Butylamine | Aliphatic | Ethyl 1-butyl-5-methylpyrrole-2-carboxylate | 88-95% |

| 4-Methoxybenzylamine | Electron Rich | Ethyl 1-(PMB)-5-methylpyrrole-2-carboxylate | 90-94% |

Analytical Validation (NMR)

The product is confirmed by the disappearance of the aliphatic EHOP signals and the appearance of aromatic pyrrole protons.

-

1H NMR (400 MHz, CDCl3):

- 6.80 (d, J=3.8 Hz, 1H, Pyrrole-H3)

- 5.95 (d, J=3.8 Hz, 1H, Pyrrole-H4)

- 5.65 (s, 2H, N-CH2 -Ph) – Diagnostic for N-substitution

- 4.25 (q, 2H, O-CH2 -CH3)

- 2.30 (s, 3H, Pyrrole-CH3 ) – Diagnostic for C5-methyl

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Incomplete dehydration of EHOP.

-

Solution: Ensure the Dean-Stark step is complete or increase catalyst loading to 10 mol%.

-

-

Issue: Polymerization/Tarry Products.

-

Cause: Reaction temperature too high during amine addition.

-

Solution: Add amine at 0°C or room temperature before heating to reflux.

-

-

Issue: Regioisomer Mixtures.

-

Insight: This protocol is highly regioselective for the 2-carboxylate isomer due to the electronic difference between the ketone and ester in the precursor. If isomers are observed, verify the purity of the starting EHOP.

-

References

-

Biomass Origin of EHOP

-

Source:

- Title: Qualitative Analysis of Liquid Products Generated from Lignocellulosic Biomass... and Liquefaction Mechanism Research.

- Relevance: Identifies Ethyl 2-hydroxy-4-oxopentanoate as a key intermedi

-

-

Pyrrole Synthesis from Acetylacrylates

-

Source:

- Title: Reaction of ethyl -acetylacryl

- Relevance: Establishes the reactivity of the dehydrated form of EHOP with amines to form pyrroles.

-

-

General Paal-Knorr Mechanism

-

Source:

- Title: Paal-Knorr Pyrrole Synthesis.

- Relevance: foundational mechanism for 1,4-dicarbonyl cycliz

-

-

Structural Validation

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemscene.com [chemscene.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-hydroxy-4-oxopentanoate | C7H12O4 | CID 11658333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Paal-Knorr synthesis using gamma-keto alpha-hydroxy esters

Application Note: Paal-Knorr-Type Synthesis Using -Keto -Hydroxy Esters

Executive Summary & Scientific Rationale

The classical Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine to yield a pyrrole. While the standard reaction utilizes 1,4-diketones to generate fully aromatic pyrroles, the application of

These scaffolds are critical pharmacophores, serving as precursors for statin analogs (e.g., Atorvastatin intermediates), HIV-1 integrase inhibitors, and various alkaloids. The presence of the

Key Mechanistic Insight

Unlike the standard Paal-Knorr mechanism which proceeds via a hemiaminal to a pyrrole, the reaction with

-

Imine Formation: Chemoselective condensation of the amine with the

-ketone (more electrophilic than the ester). -

Intramolecular Aminolysis: Attack of the resulting enamine/imine nitrogen on the

-ester carbonyl. -

Lactamization: Formation of the 5-membered lactam ring.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate (Model

-keto -

Amine: Benzylamine (1.1 equivalents).

-

Solvent: Ethanol (EtOH) or Toluene (for azeotropic water removal).

-

Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TsOH) (5-10 mol%).

-

Drying Agent: Magnesium Sulfate (

) or Molecular Sieves (4Å).

Standard Cyclocondensation Workflow

This protocol describes the synthesis of 1-benzyl-3-hydroxy-5-phenylpyrrolidin-2-one .

Step 1: Reaction Setup

-

Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolve 1.0 mmol of Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate in 5.0 mL of anhydrous Ethanol (0.2 M concentration).

-

Add 1.1 mmol of Benzylamine dropwise at room temperature.

-

Add 10 mol% of Glacial Acetic Acid (catalyst).

Step 2: Cyclization

-

Heat the reaction mixture to reflux (78°C) .

-

Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane) or LC-MS.

-

Note: The intermediate imine may be visible early in the reaction. Full conversion to the lactam typically requires 2–6 hours.

-

-